3beta-Acetoxy-5alpha-pregnan-20-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Acetoxy-5alpha-pregnan-20-one typically involves the acetylation of 5alpha-pregnan-3beta-ol-20-one. This reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3beta-Acetoxy-5alpha-pregnan-20-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Major products include 5alpha-pregnan-3beta,20-dione.
Reduction: Major products include 5alpha-pregnan-3beta-ol-20-one.
Substitution: Products vary depending on the nucleophile used but can include various esters or ethers.
Scientific Research Applications
3beta-Acetoxy-5alpha-pregnan-20-one has several scientific research applications:
Pharmacology: It is studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Endocrinology: It is used to study steroid hormone pathways and their effects on the body.
Industrial Applications: It may be used as an intermediate in the synthesis of other steroid-based compounds.
Mechanism of Action
The mechanism of action of 3beta-Acetoxy-5alpha-pregnan-20-one involves its interaction with steroid hormone receptors and neurotransmitter systems. It can modulate the activity of GABA receptors, leading to changes in neuronal excitability . This modulation can result in various physiological effects, including sedation, anxiolysis, and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
3alpha-Hydroxy-5alpha-pregnan-20-one:
5alpha-Pregnan-3beta-ol-20-one: This compound is structurally similar but lacks the acetoxy group, leading to different chemical reactivity and biological activity.
Uniqueness
3beta-Acetoxy-5alpha-pregnan-20-one is unique due to its acetoxy functional group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with biological targets and can be modified to create derivatives with tailored properties.
Properties
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17-,18-,19+,20-,21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHOQCXDABGYAL-POBGKJHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906-83-2 | |
Record name | NSC18318 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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